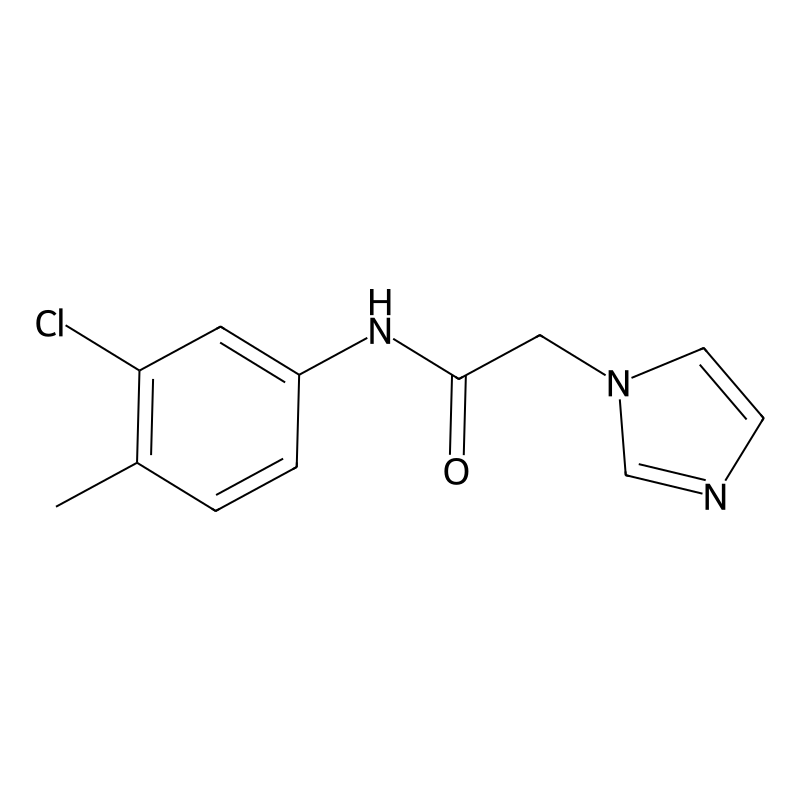

N-(3-chloro-4-methylphenyl)-2-imidazol-1-ylacetamide

Catalog No.

S7770908

CAS No.

M.F

C12H12ClN3O

M. Wt

249.69 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(3-chloro-4-methylphenyl)-2-imidazol-1-ylacetamide

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-imidazol-1-ylacetamide

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C12H12ClN3O/c1-9-2-3-10(6-11(9)13)15-12(17)7-16-5-4-14-8-16/h2-6,8H,7H2,1H3,(H,15,17)

InChI Key

ABIUJFJSWMSPCX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN=C2)Cl

N-(3-Chloro-4-methylphenyl)-2-imidazol-1-ylacetamide is a chemical compound that was first synthesized in 1998 by a pharmaceutical company in Japan. It is a drug-like molecule that has been used in various scientific experiments and research activities since its discovery.

2.

2.

CMI is a white to light brown crystalline powder with a molecular weight of 302.81 g/mol. It has a melting point of 232-235 °C and is soluble in organic solvents such as methanol, dimethylformamide, and acetone. The compound exhibits moderate stability under acidic and basic conditions, but it is sensitive to heat and light.

3.

3.

CMI is synthesized through the condensation reaction between 4-chloro-2-methylphenylhydrazine and 2-bromoacetic acid or its ethyl ester derivative. The product is purified by recrystallization from suitable solvents. Characterization of the synthesized compound is done through various spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

4. Analytical Methods:

Various analytical methods have been developed to detect and quantify CMI in different samples. These methods include high-performance liquid chromatography, gas chromatography, and capillary electrophoresis. Moreover, the compound can also be detected using colorimetric and spectrophotometric methods.

5. Biological Properties:

CMI exhibits various pharmacological properties that make it an attractive molecule for various scientific studies. The compound is a potent inhibitor of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK-3), which are involved in various cellular processes such as neuronal development, apoptosis, and glucose metabolism. It also exhibits antibacterial and antifungal activities against certain microbial strains.

6.

4. Analytical Methods:

Various analytical methods have been developed to detect and quantify CMI in different samples. These methods include high-performance liquid chromatography, gas chromatography, and capillary electrophoresis. Moreover, the compound can also be detected using colorimetric and spectrophotometric methods.

5. Biological Properties:

CMI exhibits various pharmacological properties that make it an attractive molecule for various scientific studies. The compound is a potent inhibitor of cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK-3), which are involved in various cellular processes such as neuronal development, apoptosis, and glucose metabolism. It also exhibits antibacterial and antifungal activities against certain microbial strains.

6.

The toxicity and safety of CMI have been examined in various scientific studies. The compound exhibits low acute toxicity and does not cause any adverse effects in animals at low doses. However, chronic exposure to high doses of CMI may cause neurotoxicity, hepatotoxicity, and nephrotoxicity. Therefore, proper safety guidelines and precautions must be followed while handling and using CMI in scientific experiments.

7.

7.

CMI is being used in various scientific experiments and research activities due to its pharmacological and chemical properties. The compound is used as a tool compound to study CDK5 and GSK-3 biology and their role in various diseases such as Alzheimer's disease and cancer. It is also used as a drug candidate to treat various bacterial and fungal infections.

8.

8.

Currently, there is ongoing research to explore the potential of CMI in various fields of research and industry. Scientists are investigating the compound's role in various diseases, including cancer, Alzheimer's disease, and diabetes, and its potential as a drug candidate to treat these diseases. Additionally, CMI is being explored as a potential antimicrobial agent against drug-resistant microbial strains.

9.

9.

CMI has several potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used as a drug candidate to treat various diseases such as cancer and bacterial infections. In the agricultural industry, it can be used as an antimicrobial agent to prevent and treat plant diseases. In the chemical industry, it can be used as a precursor for the synthesis of various organic compounds.

10. Limitations and Future Directions:

There are several limitations to the use of CMI in scientific experiments and applications. The compound exhibits low solubility in aqueous media, which limits its use in some biological assays. Additionally, the compound's mode of action and toxicity in humans are not well understood and require further investigation. Future directions in the research on CMI include exploring its potential as a drug candidate to treat various diseases, identifying its pharmacokinetics, and designing derivatives with improved solubility and selectivity.

Possible future directions for exploration in this field include:

1) Investigating the mechanism of action of CMI in various biological processes.

2) Developing new synthesis methods to produce CMI in high yields and purity.

3) Exploring the relationship between CMI structure and toxicity profiles.

4) Examining the pharmacokinetics of CMI in animal models and humans.

5) Identifying new therapeutic targets of CMI in various diseases.

6) Designing CMI derivatives with improved pharmacological properties and selectivity.

7) Studying the potential of CMI in combination with other drugs to enhance therapeutic efficacy.

8) Investigating the potential of CMI as a drug candidate to treat viral infections.

9) Integrating CMI in nanotechnology applications for drug delivery and biosensing.

10) Developing new analytical methods for the detection and quantification of CMI in different samples.

10. Limitations and Future Directions:

There are several limitations to the use of CMI in scientific experiments and applications. The compound exhibits low solubility in aqueous media, which limits its use in some biological assays. Additionally, the compound's mode of action and toxicity in humans are not well understood and require further investigation. Future directions in the research on CMI include exploring its potential as a drug candidate to treat various diseases, identifying its pharmacokinetics, and designing derivatives with improved solubility and selectivity.

Possible future directions for exploration in this field include:

1) Investigating the mechanism of action of CMI in various biological processes.

2) Developing new synthesis methods to produce CMI in high yields and purity.

3) Exploring the relationship between CMI structure and toxicity profiles.

4) Examining the pharmacokinetics of CMI in animal models and humans.

5) Identifying new therapeutic targets of CMI in various diseases.

6) Designing CMI derivatives with improved pharmacological properties and selectivity.

7) Studying the potential of CMI in combination with other drugs to enhance therapeutic efficacy.

8) Investigating the potential of CMI as a drug candidate to treat viral infections.

9) Integrating CMI in nanotechnology applications for drug delivery and biosensing.

10) Developing new analytical methods for the detection and quantification of CMI in different samples.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

249.0668897 g/mol

Monoisotopic Mass

249.0668897 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds